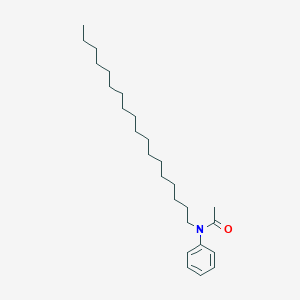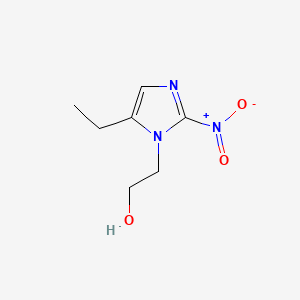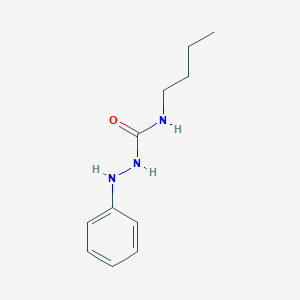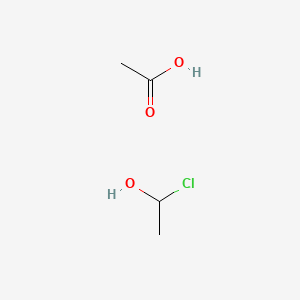
Acetic acid;1-chloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-chloroethanol is a compound that combines the properties of acetic acid and 1-chloroethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Electrochemical Oxidation: One method involves the electrochemical oxidation of ethanol to produce 2-chloroethanol, which can then be converted to acetic acid.
Methane Conversion: Another method involves the conversion of methane to acetic acid using heterogeneous catalysts.
Industrial Production Methods
Chemical Route: The predominant industrial method for producing acetic acid is through the chemical route, which involves the carbonylation of methanol.
Fermentative Route: Acetic acid can also be produced through fermentation, where bacteria convert ethanol to acetic acid under anaerobic conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;1-chloroethanol can undergo oxidation reactions.
Substitution: 1-chloroethanol can undergo substitution reactions to form various products such as hydroxyethyl ethers and β-chloro esters.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and water, and the reaction can be catalyzed by gold-based catalysts.
Substitution: Reagents such as alcohols, phenols, and carboxylic acids are used under basic or acidic conditions.
Major Products
Acetic Acid: Produced from the oxidation of ethanol.
Hydroxyethyl Ethers: Formed from the reaction of 1-chloroethanol with alcohols or phenols.
β-Chloro Esters: Formed from the reaction of 1-chloroethanol with carboxylic acids.
Scientific Research Applications
Acetic acid;1-chloroethanol has various applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;1-chloroethanol involves several pathways:
Oxidative Stress: Acetic acid can generate oxidative stress, which affects various metabolic pathways.
Enzyme Inhibition: Acetic acid can inhibit enzymes involved in lipid and glucose metabolism.
Sympathetic Nervous System: Acetic acid can influence the sympathetic nervous system, affecting cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: Similar in structure but primarily used as an intermediate in the production of ethylene oxide.
Ethylene Glycol: Used as an antifreeze and in the production of polyester fibers.
Methanol: Used as a solvent and in the production of formaldehyde.
Uniqueness
Acetic acid;1-chloroethanol is unique due to its combination of properties from both acetic acid and 1-chloroethanol. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .
Properties
CAS No. |
32718-13-1 |
|---|---|
Molecular Formula |
C4H9ClO3 |
Molecular Weight |
140.56 g/mol |
IUPAC Name |
acetic acid;1-chloroethanol |
InChI |
InChI=1S/C2H5ClO.C2H4O2/c2*1-2(3)4/h2,4H,1H3;1H3,(H,3,4) |
InChI Key |
JZYWUZPZZYVFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)Cl.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


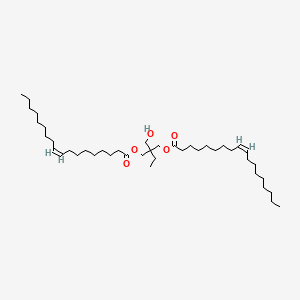
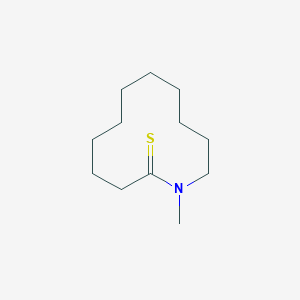
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)


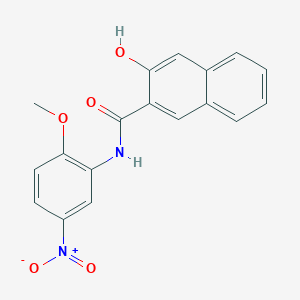
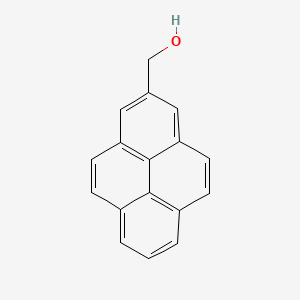
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
